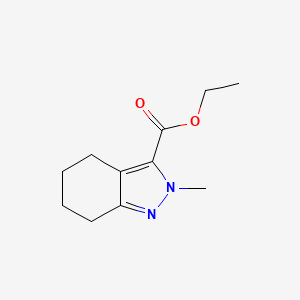

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate (EMTI) is a synthetic small molecule compound with a variety of applications in the scientific research field. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions. EMTI has also been studied for its effects on biochemical and physiological processes, as well as for its potential use in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

- Ethyl 2-methyl-2,3-butadienoate, a similar compound, has been used in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu et al., 2003).

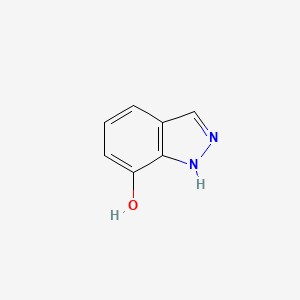

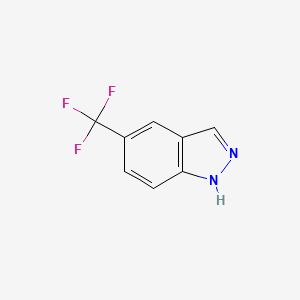

- Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, another related compound, has been used for synthesizing novel indazole bearing oxadiazole derivatives with antimicrobial properties (Ghelani et al., 2017).

- A variety of ethyl-1H-indazole-3-carboxylate derivatives have been synthesized and tested for their potential antiarthritic effects and acute toxicity in rats. The ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate showed promising antiarthritic effects at lower doses (Bistocchi et al., 1981).

Biological and Medicinal Research

- A study on the synthesis of novel 1H-indazole derivatives including ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), and their effects on differentiation and proliferation of cancer cells and HL-60 cells, highlighted the potential of these compounds in cancer research (郭瓊文, 2006).

- The synthesis and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids, including studies on their efficacy in the carrageenan edema test, provide insights into their potential therapeutic applications (Nagakura et al., 1979).

Mechanism of Action

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology and are involved in diseases such as cancer .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (such as the aforementioned kinases) to induce changes in cellular processes .

Biochemical Pathways

Given the potential targets, it can be inferred that it may affect pathways related to cell cycle regulation and apoptosis, which are typically influenced by kinases such as chk1, chk2, and h-sgk .

Result of Action

Based on the potential targets, it can be inferred that the compound may have effects on cell cycle regulation and apoptosis .

Biochemical Analysis

Biochemical Properties

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. These interactions can alter the enzyme’s conformation and activity, leading to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the cell’s response to external stimuli . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

properties

IUPAC Name |

ethyl 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECLVLRNQZNFEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCCC2=NN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)